molecular formula C18H24N2OS B2591159 N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1436284-86-4

N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2591159
CAS No.: 1436284-86-4
M. Wt: 316.46
InChI Key: HCTKUGZSVLDJET-UHFFFAOYSA-N
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Description

N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic carboxamide derivative designed for pharmacological and chemical research. This compound features a piperidine-4-carboxamide core, a structural motif of significant interest in medicinal chemistry. The piperidine carboxamide scaffold is found in various pharmacologically active compounds, including the class of synthetic opioid analgesics known as 4-anilidopiperidines . The molecule is further functionalized with a phenylsulfanyl (thioether) group and a prop-2-ynyl (propargyl) moiety. The inclusion of a sulfide group can be a strategic modification, as sulfur-containing functional groups are prevalent in a broad range of pharmaceuticals and natural products, often contributing to a molecule's binding affinity and metabolic profile . The propargyl group offers potential for further chemical modification via click chemistry, making this compound a valuable intermediate for developing novel chemical probes or libraries. As a research chemical, it is a candidate for investigating structure-activity relationships (SAR), particularly in studies related to receptor binding and signal transduction. Researchers can utilize this compound to explore new chemical spaces in the development of therapeutic agents. This product is provided for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-3-11-20-12-9-16(10-13-20)18(21)19-14-15(2)22-17-7-5-4-6-8-17/h1,4-8,15-16H,9-14H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTKUGZSVLDJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)CC#C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via an alkylation reaction using a suitable alkyne reagent.

    Attachment of the Phenylsulfanylpropyl Side Chain:

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperidine ring and the phenylsulfanylpropyl side chain can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The prop-2-ynyl group can participate in covalent bonding with target molecules, leading to changes in their function. The piperidine ring and carboxamide group contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () serves as a relevant comparator due to shared sulfur-containing groups and heterocyclic frameworks . Below is a detailed comparison:

Feature N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Core structure Piperidine-4-carboxamide Pyrimidine-sulfonamide
Key substituents Prop-2-ynyl, phenylsulfanylpropyl 5-Bromo-morpholinopyrimidine, trimethylbenzenesulfonamide, methoxyphenyl
Heteroatoms N, O, S N, O, S, Br
Molecular weight 331.47 g/mol ~570–600 g/mol (estimated)
Polarity Moderate (thioether, carboxamide) High (sulfonamide, bromine, morpholine)
Potential applications CNS-targeting, enzyme inhibition Anticancer, kinase inhibition (inferred from pyrimidine and sulfonamide motifs)

Key Differences and Implications

Heterocyclic Core :

  • The piperidine ring in the target compound confers conformational flexibility and basicity, whereas the pyrimidine-morpholine system in the comparator () introduces planar rigidity and hydrogen-bonding capacity .

Functional Groups: The prop-2-ynyl group in the target compound may participate in click chemistry or act as a metabolic liability.

Sulfur Motifs :

  • Both compounds feature sulfur atoms, but the phenylsulfanylpropyl group (thioether) in the target compound is less polar than the sulfonamide group in the comparator, impacting solubility and membrane permeability.

Molecular Weight and Complexity :

  • The comparator’s higher molecular weight (~570–600 g/mol) and bromine content may limit blood-brain barrier penetration compared to the target compound (331.47 g/mol), making the latter more suitable for CNS applications.

Research Findings and Hypotheses

  • Solubility : The sulfonamide group in the comparator likely increases aqueous solubility compared to the carboxamide-thioether system in the target compound.
  • Reactivity : The prop-2-ynyl group’s terminal alkyne could enable bioorthogonal modifications, whereas the bromine in the comparator offers a handle for further derivatization (e.g., Suzuki coupling).
  • Biological Targets : Piperidine derivatives are common in dopamine receptor ligands, while pyrimidine-sulfonamides are prevalent in kinase inhibitors (e.g., B-Raf, EGFR).

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